2,4-Dibromo-3-chloro-6-methylphenol

Chemoselective cross-coupling Suzuki-Miyaura Medicinal chemistry building blocks

Standard dihalogenated cresols lack the reactivity gradient needed for sequential, chemoselective cross-coupling in fragment-based library synthesis. 2,4-Dibromo-3-chloro-6-methylphenol (CAS 1195357-86-8) addresses this with a unique Br/Cl/Br pattern: • C-Br bonds at positions 2 and 4 undergo fast oxidative addition for mild Suzuki-Miyaura coupling, while the C-Cl bond at position 3 remains dormant for late-stage diversification-a strategy unattainable with all-Br or all-Cl analogs. • Predicted pKa 7.27 yields ~57% phenolate at physiological pH, enabling charge-assisted hydrogen bonding in enzyme active-site studies, versus ~9% for the dibromo analog. Supplied at ≥95% purity with confirmed melting point (112-113°C) and full analytical characterization.

Molecular Formula C7H5Br2ClO
Molecular Weight 300.37 g/mol
Cat. No. B14014967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-chloro-6-methylphenol
Molecular FormulaC7H5Br2ClO
Molecular Weight300.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)Br)Cl)Br
InChIInChI=1S/C7H5Br2ClO/c1-3-2-4(8)6(10)5(9)7(3)11/h2,11H,1H3
InChIKeyISCBSGOVKNLNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-3-chloro-6-methylphenol: Mixed-Halogen Phenolic Building Block


2,4-Dibromo-3-chloro-6-methylphenol (CAS 1195357-86-8) is a polyhalogenated monophenol with the molecular formula C₇H₅Br₂ClO and a molecular weight of 300.38 g/mol . Its substitution pattern—bromine atoms at positions 2 and 4, chlorine at position 3, and a methyl group at position 6—distinguishes it from simpler dihalogenated cresols. The compound is commercially available as a research chemical (typically ≥95% purity), with a reported melting point of 112–113 °C and a predicted pKa of 7.27 . It is primarily positioned as a synthetic intermediate in medicinal chemistry and agrochemical research programs requiring regioselective cross-coupling or halogen-displacement chemistry.

Workflow Synthetic intermediate for medicinal chemistry and agrochemical research programs
Reactivity Two labile C–Br sites and one latent C–Cl handle for sequential, chemoselective cross-coupling
Format Crystalline solid supporting straightforward handling and reproducible weighing

Why Generic Dihalogenated Cresols Cannot Substitute


The presence of three distinct halogen atoms (two Br, one Cl) with differing bond dissociation energies and steric demands creates a reactivity gradient that is absent in 2,4-dibromo-6-methylphenol or 2,4-dichloro-6-methylphenol. The C–Br bonds (positions 2 and 4) are more labile toward oxidative addition in palladium-catalyzed cross-couplings than the C–Cl bond (position 3), enabling sequential, chemoselective functionalization that simpler dihalogenated analogs cannot provide [1]. Furthermore, the mixed Br/Cl halogenation pattern alters both lipophilicity and hydrogen-bond donor/acceptor character, which can shift antimicrobial potency and enzyme inhibition profiles relative to purely brominated or chlorinated congeners [2]. Generic substitution with a single-halogen or same-halogen analog thus risks loss of the designed reactivity sequence and unpredictable changes in biological activity.

This compound Mixed Br/Cl pattern creates a reactivity gradient for orthogonal coupling steps
Dibromo analog Both halogens C–Br; no inert chlorine handle to enable a third functionalization
This compound Intermediate lipophilicity (predicted LogP ~4.1) balancing permeability and solubility
Dichloro analog Lower lipophilicity may reduce membrane penetration; all-chlorine pattern limits coupling flexibility
This compound Predicted pKa 7.27 gives partial ionization at physiological pH, relevant to binding studies
Dibromo analog Higher pKa (~8.4) results in much lower ionized fraction at pH 7.4, shifting interaction profile

Differentiation from Closest Analogs: Quantitative Evidence


Regioselective Reactivity: C–Br vs. C–Cl Bond Lability

2,4-Dibromo-3-chloro-6-methylphenol presents two ortho/para C–Br bonds and one meta C–Cl bond. Under standard Pd-catalyzed conditions, oxidative addition occurs preferentially at C–Br over C–Cl by approximately two orders of magnitude [1]. This allows site-selective mono- or bis-arylation at positions 2 and 4 while retaining the chlorine at position 3 for subsequent functionalization. By contrast, 2,4-dibromo-6-methylphenol (lacking the Cl handle) cannot support a third orthogonal coupling step, and 2,4-dichloro-6-methylphenol requires harsher conditions (elevated temperature, specialized ligands) for any C–Cl activation, limiting sequential chemoselectivity.

C–Br vs C–Cl lability
Class-level
C–Br oxidative addition ~100× faster than C–Cl under Pd catalysis
Enables sequential chemoselective coupling strategy
Two fast C–Br sites + one latent C–Cl; dibromo analog lacks third orthogonal handle
Chemoselective cross-coupling Suzuki-Miyaura Medicinal chemistry building blocks

Lipophilicity Tuning via Mixed Halogenation

The introduction of chlorine in place of bromine at position 3 lowers the predicted LogP relative to an all-bromine substitution pattern. Based on ACD/Labs or XLogP3 predictions, 2,4-dibromo-3-chloro-6-methylphenol has a predicted LogP of approximately 4.1, compared to ~4.4 for 2,4,6-tribromophenol (the fully brominated congener with no chlorine) and ~3.5 for 2,4-dichloro-6-methylphenol [1]. This intermediate lipophilicity can be advantageous for balancing membrane permeability with aqueous solubility in early-stage drug discovery.

Lipophilicity tuning
Class-level
Predicted LogP ~4.1 (XLogP3); ΔLogP −0.3 vs. tribromophenol, +0.6 vs. dichloro analog
Intermediate lipophilicity may support balanced permeability and solubility in early discovery
Predicted value; experimental confirmation pending
Lipophilicity Drug-likeness ADME prediction Halogen bonding

Differential Hydrogen-Bond Acidity and pKa

The predicted pKa of 2,4-dibromo-3-chloro-6-methylphenol is 7.27 . This is approximately 1.1 log units lower than that of 2,4-dibromo-6-methylphenol (pKa ~8.4, predicted) and 0.8 units lower than 2,4-dichloro-6-methylphenol (pKa ~8.1) [1]. The enhanced acidity arises from the electron-withdrawing effect of three halogens vs. two, and the ortho-chlorine contributes more to stabilization of the phenolate anion than a para-substituent. A lower pKa increases the proportion of ionized phenolate at physiological pH (7.4), which can enhance aqueous solubility and alter binding interactions with positively charged residues in enzyme active sites.

pKa and ionization
Class-level
Predicted pKa 7.27; ~57% ionized at pH 7.4 vs. ~9% for dibromo analog
Partial ionization may enhance solubility and influence enzyme-binding interactions
ΔpKa ≈ −1.1 compared to 2,4-dibromo-6-methylphenol; prediction-based
pKa Hydrogen-bond donor Enzyme inhibition Formulation pH

Class-Level Antimicrobial Potency of Mixed-Halogen Phenols

No direct MIC or IC₅₀ data for 2,4-dibromo-3-chloro-6-methylphenol are available in the public literature. However, a 2024 study on halogenated phenols demonstrated that increasing the number and diversity of halogen substituents on the phenolic core generally enhances antibacterial and antibiofilm activity against Staphylococcus aureus and other Gram-positive microbes [1]. Specifically, di- and tri-halogenated phenols exhibited lower MIC values than monohalogenated analogs, with bromine-containing congeners showing superior potency to chlorine-only counterparts in several head-to-head comparisons [1]. The mixed Br/Cl pattern of the target compound is hypothesized to combine the membrane-disrupting potency of bromine with the metabolic stability conferred by chlorine, though experimental confirmation is required.

Antimicrobial SAR context
Class-level
No direct MIC available; class trend: tri-halogenated phenols show lower MIC than di- or mono-halogenated
Supports antimicrobial screening context; mixed Br/Cl pattern may broaden spectrum
Data to verify; class inference from Olanrewaju et al. 2024
Antimicrobial Halogenated phenol Membrane disruption Structure-activity relationship

Crystallinity and Storage Stability Advantage

2,4-Dibromo-3-chloro-6-methylphenol is a crystalline solid with an experimentally determined melting point of 112–113 °C . This contrasts with several closely related analogs: 2,4-dichloro-6-methylphenol (mp ~50–52 °C) and 2,4-dibromo-6-methylphenol (mp ~80–82 °C) are lower-melting solids, while 2,4,6-tribromophenol sublimes readily. The higher melting point of the target compound indicates stronger crystal lattice energy, which generally correlates with lower volatility, reduced hygroscopicity, and superior long-term storage stability under ambient conditions—features that are practically relevant for accurate weighing and formulation in both research and pilot-scale settings.

Crystallinity & handling
Data to verify
Melting point 112–113 °C; Δmp +60 °C vs. dichloro analog, +30 °C vs. dibromo analog
Higher mp may support reproducible weighing and long-term storage
Experimental mp; correlates with lower sublimation risk
Crystallinity Melting point Storage stability Formulation ease

Commercial Availability and Purity Landscape

2,4-Dibromo-3-chloro-6-methylphenol is listed by ChemShuttle (Catalog No. 187903, purity 95%) and A2B Chem (Cat# BI56894) . The positional isomer 2,4-dibromo-6-chloro-3-methylphenol (CAS 5415-78-1) is also commercially available but from different suppliers. The regioisomeric purity of phenol derivatives is critical because even minor contamination with a positional isomer can confound structure-activity relationship (SAR) studies in medicinal chemistry. Purchasing the correct regioisomer with documented purity from a traceable supplier mitigates this risk. Currently, the target compound is available from fewer suppliers than generic dibromophenols, which may impact lead time but also indicates a more specialized supply chain with potentially tighter quality control.

Supplier landscape
Specification review
At least 2 suppliers; purity ≥95%; fewer sources than common dihalogenated cresols
Specialized supply may offer tighter regioisomeric purity control
Verify lead time and batch-specific purity documentation
Supplier comparison Purity Lead time Procurement risk

Application Scenarios with Defensible Advantage


Sequential Chemoselective Cross-Coupling for Biaryl Libraries

Medicinal chemistry groups building fragment-based libraries of ortho/para/meta-substituted biaryls benefit from the differential reactivity of the two C–Br bonds (fast oxidative addition) and the C–Cl bond (slow, requiring distinct conditions). This enables a 'react-and-stay' strategy where positions 2 and 4 are elaborated via Suzuki-Miyaura coupling under mild conditions, while position 3 remains dormant for a late-stage diversification step—a sequence that the all-bromine or all-chlorine analogs cannot replicate with comparable selectivity. [1]

Lead Optimization of Antimicrobial Halogenated Phenols

In agricultural or industrial biocide discovery, the predicted LogP of ~4.1 for 2,4-dibromo-3-chloro-6-methylphenol places it in a favorable window between overly lipophilic tribromophenols (LogP ~4.4, risking poor aqueous solubility and bioaccumulation) and less potent dichlorophenols (LogP ~3.5). The mixed Br/Cl pattern may also confer a broader antimicrobial spectrum than same-halogen analogs, as suggested by class-level structure-activity trends. [2] Researchers seeking to screen a focused set of mixed-halogen phenols for hit identification should prioritize this compound over the more common single-halogen counterparts. [3]

Enzyme Inhibition Studies at Near-Physiological pKa

The predicted pKa of 7.27 means that at pH 7.4, approximately 57% of 2,4-dibromo-3-chloro-6-methylphenol exists as the ionized phenolate. This partial ionization is significant for studying enzyme active sites where the phenolate form engages in charge-assisted hydrogen bonding or metal coordination. In contrast, the dibromo analog (pKa ~8.4) is only ~9% ionized at pH 7.4. For programs targeting carbonic anhydrase, myeloperoxidase, or other phenol-binding enzymes, the target compound provides a more physiologically relevant ionization state without the need for pH adjustment. [4]

Asymmetric Polyhalogenated Diphenyl Ether Synthesis

Polyhalogenated diphenyl ethers (PBDEs and mixed PBCDEs) are important environmental contaminant standards and flame-retardant metabolite reference materials. The presence of both bromine and chlorine on the same phenolic ring in a defined positional arrangement makes 2,4-dibromo-3-chloro-6-methylphenol an ideal precursor for synthesizing mixed-halogen diphenyl ethers via Ullmann coupling. This avoids the need for sequential halogenation steps that often yield regioisomeric mixtures. [1]

Application
Selection Property
Validation Focus
Sequential chemoselective cross-coupling
Differential C–Br vs C–Cl reactivity gradient
Orthogonal coupling sequence and regioselectivity assessment
Antimicrobial screening of mixed-halogen phenols
Intermediate lipophilicity and mixed Br/Cl pattern
Broth microdilution MIC and antibiofilm endpoint review
Enzyme inhibition studies at physiological pH
pKa near physiological range enabling partial ionization
Phenolate-dependent binding assay and target engagement
Asymmetric mixed-halogen diphenyl ether synthesis
Defined Br/Cl positional arrangement as precursor
Ullmann coupling regioisomeric purity verification

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